2-Ethyl-3-bromo-4-aminopyridine
Description
2-Ethyl-3-bromo-4-aminopyridine is a substituted pyridine derivative featuring an ethyl group at position 2, a bromine atom at position 3, and an amino group at position 4.
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
3-bromo-2-ethylpyridin-4-amine |
InChI |
InChI=1S/C7H9BrN2/c1-2-6-7(8)5(9)3-4-10-6/h3-4H,2H2,1H3,(H2,9,10) |
InChI Key |
ZZDVZTTZFKPYHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The most relevant structural analog identified in the evidence is 4-amino-3-bromo-2-chloropyridine (CAS: 215364-85-5) . Below is a detailed comparison:
Key Findings:
Substituent Impact on Reactivity: The ethyl group in 2-Ethyl-3-bromo-4-aminopyridine enhances lipophilicity and may stabilize adjacent electrophilic sites via inductive effects. The bromine at position 3 in both compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group at position 4 enables hydrogen bonding or coordination with metal catalysts.
Synthetic Utility: 4-Amino-3-bromo-2-chloropyridine is explicitly documented as a synthesis intermediate . By analogy, 2-Ethyl-3-bromo-4-aminopyridine’s ethyl group could improve solubility in non-polar solvents, broadening its utility in reactions requiring hydrophobic environments.
Thermodynamic Stability: Chloro substituents (as in 4-amino-3-bromo-2-chloropyridine) may reduce thermal stability compared to ethyl groups due to weaker C-Cl bonds. This difference could influence storage conditions or reaction temperatures.
Research Implications
- Structural-Activity Relationships (SAR) : Substitution at position 2 (ethyl vs. chloro) significantly alters electronic and steric profiles, impacting downstream reactivity. Ethyl groups may favor reactions requiring electron-rich aromatic systems, while chloro groups could enhance electrophilic aromatic substitution.
- Industrial Relevance: Both compounds are valuable intermediates, but 4-amino-3-bromo-2-chloropyridine’s documented use underscores its established role in pharmaceuticals . The ethyl variant’s applications remain speculative but merit further exploration in catalysis or materials science.
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